
(2R,3S)-3-Phenyloxirane-2-carboxamide
Descripción general
Descripción
The description of an organic compound usually includes its molecular formula, structural formula, and the functional groups present in the molecule. The compound’s IUPAC name is also part of its description .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which these reactions occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación
Synthesis of Clausena Alkaloids : The compound has been used as a starting material for the synthesis of both antipodes of N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide (SB204900), clausenamide, neoclausenamide, homoclausenamide, and zeta-clausenamide, which are important for understanding the biosynthetic pathways of Clausena alkaloids (Luo Yang et al., 2009).
Biotransformations : The compound has been used in biotransformations to create oxiranecarboxamides with tertiary and quaternary stereocenters. This process is efficient and practical for producing enantiomerically pure epoxides, demonstrating its potential in organic synthesis (Meining Wang et al., 2005).
N-Vinylation and Biomimetic Synthesis : It has been employed in the N-vinylation of oxiranecarboxamides and in the biomimetic synthesis of Clausena alkaloids through intramolecular cyclization processes (Luo Yang et al., 2007).
Preparation of Unnatural D-α-Amino Acids : The compound has been used for preparing enantiopure trans-3-arylaziridine-2-carboxamides, which are substrates for nucleophilic ring-openings leading to unnatural D-α-aminocarboxylic acids (Roberto Morán-Ramallal et al., 2010).
Synthesis of 6-Hydroxy-7-phenyl-1,4-oxazepan-5-ones : This compound has been used for the efficient synthesis of single enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones, important in the field of medicinal chemistry (C. Becker et al., 2006).
Synthesis of Optically Active 2-Phenylimidazolecarboxamides : It's involved in synthesizing new optically active carboxamides featuring amino acid residues, potentially useful in designing new pharmacophores (Roman Sívek et al., 2008).
Novel Synthetic Approaches : The compound has been used in novel synthetic approaches for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are valuable in medicinal chemistry (V. Mamedov et al., 2016).
Development of Antimicrobial Agents : Research has been conducted on synthesizing and characterizing new compounds using (2R,3S)-3-Phenyloxirane-2-carboxamide for antimicrobial evaluation and docking studies, which is crucial in developing new antimicrobial agents (Sailaja Rani Talupur et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R)-3-phenyloxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H2,10,11)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVCRRFNDGFWQY-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-Phenyloxirane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



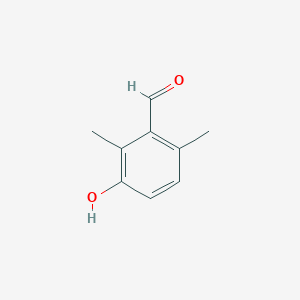


![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)
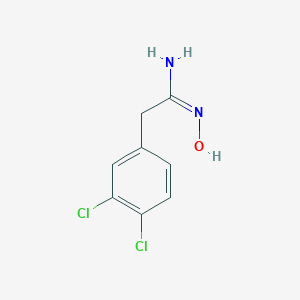

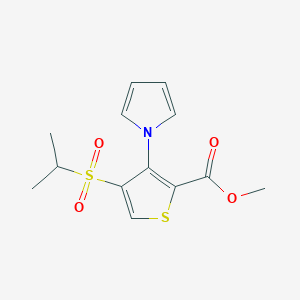

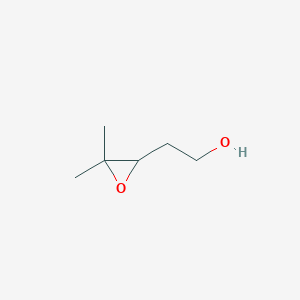
![1,5-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B66982.png)

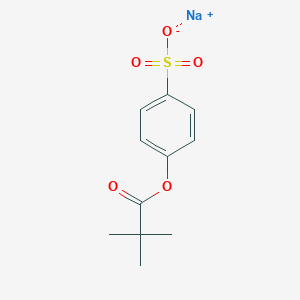
![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)
